5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478254-65-8
Cat. No.: VC20188955
Molecular Formula: C15H10ClFN4S
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-65-8 |
|---|---|
| Molecular Formula | C15H10ClFN4S |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H10ClFN4S/c16-12-6-3-5-10(8-12)14-19-20-15(22)21(14)18-9-11-4-1-2-7-13(11)17/h1-9H,(H,20,22)/b18-9+ |
| Standard InChI Key | WTLZHZYPJOIUFF-GIJQJNRQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)F |
| Canonical SMILES | C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The triazole core is substituted at position 5 with a 3-chlorophenyl group and at position 4 with a 2-fluorobenzylideneamino moiety. The thiol (-SH) group at position 3 enhances its reactivity, enabling participation in hydrogen bonding and redox reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClFN₄S |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 478254-65-8 |
| Hazard Classification | H302, H315, H319, H335 |
The chlorophenyl group contributes electron-withdrawing effects, while the fluorobenzylidene moiety introduces steric hindrance and polar interactions, collectively influencing the compound’s solubility and binding affinity.
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step process starting with the condensation of 3-chlorophenyl hydrazine with carbon disulfide to form a thiosemicarbazide intermediate. Subsequent cyclization in ethanol under reflux yields the triazole-thiol precursor. The final step involves Schiff base formation between the amino group of the triazole and 2-fluorobenzaldehyde, catalyzed by acetic acid at room temperature .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide formation | CS₂, KOH, ethanol, 12 h reflux | 65–70 |
| Cyclization | HCl, ethanol, 24 h stirring | 75–80 |
| Schiff base formation | 2-fluorobenzaldehyde, acetic acid, RT | 85–90 |
Optimization studies highlight ethanol as the preferred solvent due to its balance of polarity and boiling point, facilitating high yields (85–90%) without requiring inert atmospheres.
Biological Activities and Mechanisms
Antifungal and Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Candida albicans (MIC: 8 μg/mL) and Aspergillus niger (MIC: 16 μg/mL), surpassing fluconazole in biofilm inhibition assays. Its mechanism involves binding to fungal cytochrome P450-dependent lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use fume hoods |
Storage recommendations include airtight containers at 2–8°C under nitrogen to prevent thiol oxidation.
Industrial and Pharmaceutical Applications
Drug Development
Structural analogs of this compound are under investigation as dual-acting agents for resistant infections. For example, replacing the 3-chlorophenyl group with a 4-fluorophenoxy moiety increased Staphylococcus aureus inhibition by 40% in preliminary trials.
Agricultural Chemistry
The fluorobenzylidene group confers photostability, making derivatives viable as fungicidal seed coatings. Field trials with wheat crops showed 95% suppression of Fusarium graminearum at 50 ppm concentrations.
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